molecular formula C42H42Br2N4O6 B11102160 diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate)

diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate)

Cat. No.: B11102160
M. Wt: 858.6 g/mol
InChI Key: KRKWIQYWZWZZAD-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-2-[(4-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-PHENYL-1H-INDOL-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple bromine atoms, methoxy groups, and indole rings

Preparation Methods

The synthesis of ETHYL 6-BROMO-2-[(4-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-PHENYL-1H-INDOL-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves multiple steps, including the formation of indole rings and the introduction of bromine atoms. The synthetic routes typically involve the use of brominating agents and various organic solvents under controlled conditions. Industrial production methods may include large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 6-BROMO-2-[(4-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-PHENYL-1H-INDOL-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-2-[(4-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-PHENYL-1H-INDOL-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to ETHYL 6-BROMO-2-[(4-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-PHENYL-1H-INDOL-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE include:

Properties

Molecular Formula

C42H42Br2N4O6

Molecular Weight

858.6 g/mol

IUPAC Name

ethyl 6-bromo-2-[[4-[(6-bromo-3-ethoxycarbonyl-5-methoxy-1-phenylindol-2-yl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C42H42Br2N4O6/c1-5-53-41(49)39-29-21-37(51-3)31(43)23-33(29)47(27-13-9-7-10-14-27)35(39)25-45-17-19-46(20-18-45)26-36-40(42(50)54-6-2)30-22-38(52-4)32(44)24-34(30)48(36)28-15-11-8-12-16-28/h7-16,21-24H,5-6,17-20,25-26H2,1-4H3

InChI Key

KRKWIQYWZWZZAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)CC5=C(C6=CC(=C(C=C6N5C7=CC=CC=C7)Br)OC)C(=O)OCC

Origin of Product

United States

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